molecular formula C9H5BrF3NO2 B2465372 5-bromo-3-hydroxy-3-(trifluoromethyl)-2,3-dihydro-1H-indol-2-one CAS No. 749218-86-8

5-bromo-3-hydroxy-3-(trifluoromethyl)-2,3-dihydro-1H-indol-2-one

Cat. No.: B2465372
CAS No.: 749218-86-8
M. Wt: 296.043
InChI Key: DDRRFVJGIVEETH-UHFFFAOYSA-N
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Description

5-Bromo-3-hydroxy-3-(trifluoromethyl)-2,3-dihydro-1H-indol-2-one (CAS 749218-86-8) is a high-purity chemical reagent built on the privileged indolin-2-one scaffold, recognized for its significant value in medicinal chemistry and drug discovery research . This compound features a bromo-substituted aromatic ring and a trifluoromethyl group, which are commonly used in design to enhance molecular stability and bioavailability. The indolin-2-one core is a versatile building block for synthesizing novel bioactive molecules, with documented applications in the development of antimicrobial and antiviral agents . Specifically, derivatives of indolin-2-one have been shown to exhibit potent activity against a range of bacterial and fungal strains, while also serving as a crucial precursor in the structure-based design of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for antiviral research . Its structural motifs make it a promising intermediate for generating compounds for molecular docking studies, density functional theory (DFT) calculations, and other computational analyses to explore drug-receptor interactions and optimize lead compounds . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-bromo-3-hydroxy-3-(trifluoromethyl)-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrF3NO2/c10-4-1-2-6-5(3-4)8(16,7(15)14-6)9(11,12)13/h1-3,16H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDRRFVJGIVEETH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(C(=O)N2)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3-hydroxy-3-(trifluoromethyl)-2,3-dihydro-1H-indol-2-one typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Catalysts and reaction conditions are fine-tuned to ensure scalability and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming corresponding ketones or quinones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to alcohols or amines.

    Substitution: The bromine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides are used under basic or neutral conditions.

Major Products

    Oxidation: Formation of quinones or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted indolinone derivatives.

Scientific Research Applications

Structural Characteristics

The compound features:

  • A bromine atom
  • A hydroxyl group
  • A trifluoromethyl group
  • An indolinone core

These components contribute to its distinct chemical reactivity and biological properties, making it a subject of interest for researchers.

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that 5-bromo-3-hydroxy-3-(trifluoromethyl)-2,3-dihydro-1H-indol-2-one exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. For instance, a study demonstrated that this compound displayed antimitotic activity against human tumor cells with mean GI50 values indicating effective growth inhibition .

Antibacterial and Antiviral Properties
The compound has also been investigated for its antibacterial and antiviral activities. Preliminary results suggest that it may inhibit certain bacterial strains and viral infections, although further studies are needed to establish these effects conclusively.

Biological Studies

Enzyme Inhibition
this compound has been utilized in studies focusing on enzyme inhibition. It shows promise in modulating the activity of various enzymes, which could lead to the development of new therapeutic agents targeting specific diseases.

Receptor Binding Studies
The compound is being explored for its ability to bind to specific receptors in biological systems. This property is crucial for understanding its mechanism of action and potential therapeutic applications.

Materials Science Applications

Organic Electronics
In materials science, this compound is being investigated for its role in organic electronics. Its unique electronic properties make it a suitable candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Functional Materials Development
The compound serves as a building block for the synthesis of functional materials with tailored properties. Researchers are exploring its use in creating advanced materials that can be applied in various technological fields.

Case Studies and Research Findings

Study FocusFindingsReference
Anticancer ActivityExhibited significant growth inhibition against human tumor cells with mean GI50 values.
Enzyme InhibitionModulated activity of specific enzymes, indicating potential therapeutic applications.
Organic ElectronicsInvestigated as a candidate for organic light-emitting diodes due to unique electronic properties.

Mechanism of Action

The compound exerts its effects through various mechanisms:

Comparison with Similar Compounds

Key Observations :

Trifluoromethyl vs. Phenacyl Groups : The trifluoromethyl group in the target compound enhances lipophilicity and metabolic stability compared to the phenacyl derivatives (e.g., compounds in ), which are bulkier and may exhibit different pharmacokinetic profiles.

Hydroxyl Group Role : The hydroxyl group at the 3-position is conserved in several analogs (e.g., ), suggesting its importance in hydrogen bonding or catalytic activity.

Synthetic Flexibility : Compounds like 5-bromo-3,3-dimethylindolin-2-one demonstrate the feasibility of introducing alkyl groups via alkylation, while halogenated variants (e.g., ) rely on electrophilic substitution.

Functionalization with Heterocyclic Moieties

  • (3Z)-5-Bromo-3-{2-[(2,3-dimethylphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene}-1,3-dihydro-2H-indol-2-one (): Features a thiazolidinone ring linked via a Schiff base. This structure is explored in antiviral research, particularly for HIV-1 inhibition .
  • 5-Bromo-1-butyl-3-[(heptadecafluorodecyl)sulfonyl]-1,3-dihydro-2H-indol-2-one (): Incorporates a perfluorinated sulfonyl group, likely enhancing thermal and chemical stability for material science applications.

Biological Activity

5-Bromo-3-hydroxy-3-(trifluoromethyl)-2,3-dihydro-1H-indol-2-one is a synthetic compound belonging to the indole family, known for its diverse biological activities. This article provides a comprehensive overview of its biological properties, focusing on its anticancer, antibacterial, and anti-inflammatory effects, supported by data tables and relevant case studies.

  • Molecular Formula : C₉H₅BrF₃NO₂
  • Molecular Weight : 296.04 g/mol
  • CAS Number : 749218-86-8

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. It has been tested against various human cancer cell lines, demonstrating significant cytotoxic effects.

Table 1: Anticancer Activity Data

Cell LineIC₅₀ (µM)Mechanism of Action
HeLa (Cervical)0.19Induces apoptosis via caspase activation
MDA-MB-231 (Breast)0.23Inhibits cell proliferation and induces G2/M phase arrest
A549 (Lung)0.25Disrupts microtubule polymerization

In a study by Miao et al., the compound exhibited IC₅₀ values ranging from 0.19 to 0.25 µM across different cancer cell lines, indicating potent antiproliferative activity . The mechanism primarily involves the disruption of microtubule assembly and induction of apoptosis.

Antibacterial Activity

The compound has also shown promising antibacterial activity in preliminary tests. Its efficacy against various bacterial strains suggests potential as an antibiotic adjuvant.

Table 2: Antibacterial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

These results indicate that the compound can inhibit bacterial growth effectively, making it a candidate for further development in antibiotic therapies .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound were evaluated in vitro and in vivo, showing a reduction in pro-inflammatory cytokines.

Case Study: In Vivo Anti-inflammatory Effects
A study involving animal models demonstrated that administration of the compound significantly reduced levels of TNF-alpha and IL-6 after induced inflammation, suggesting its potential application in treating inflammatory diseases .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Caspase Activation : Induction of apoptosis through activation of caspases.
  • Microtubule Disruption : Inhibition of tubulin polymerization, leading to cell cycle arrest.
  • Cytokine Modulation : Downregulation of inflammatory cytokines.

Q & A

Q. What strategies can mitigate ecological risks during large-scale synthesis?

  • Methodological Answer :
  • Green chemistry principles : Replace halogenated solvents with cyclopentyl methyl ether (CPME). Optimize atom economy via one-pot tandem reactions .
  • Life cycle assessment (LCA) : Model emissions and energy use using SimaPro software. Prioritize waste-stream recycling (e.g., bromine recovery) .

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